tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(piperidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is used as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of various drugs, particularly those targeting the central nervous system .
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications .
Mechanism of Action
Comparison with Similar Compounds
- tert-Butyl N-ethyl-N-(piperidin-3-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate exhibits unique reactivity and stability due to the presence of the tert-butyl group . This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-3-ylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-6-5-7-13-8-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLFKYFPAJFTQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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